N-(5-chloro-2-hydroxyphenyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
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Overview
Description
N-(5-chloro-2-hydroxyphenyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-hydroxybenzene, 1H-pyrrole, and tetrahydro-2H-pyran derivatives. The synthesis may involve:
Nucleophilic substitution: reactions to introduce the chloro and hydroxy groups.
Cyclization: reactions to form the pyran and pyrrole rings.
Amidation: reactions to link the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: to accelerate reaction rates.
Solvents: to dissolve reactants and control reaction environments.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Nucleophiles: Sodium hydroxide (NaOH), Ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution may result in a different halogenated compound.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism by which N-(5-chloro-2-hydroxyphenyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide exerts its effects depends on its interaction with molecular targets. This may involve:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating signal transduction pathways.
Altering cellular processes: Affecting cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-hydroxyphenyl)acetamide: Lacks the pyran and pyrrole rings.
2-(4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetamide: Lacks the chloro and hydroxy groups.
N-(5-chloro-2-hydroxyphenyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide: Lacks the pyrrole ring.
Uniqueness
N-(5-chloro-2-hydroxyphenyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C17H19ClN2O3 |
---|---|
Molecular Weight |
334.8 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C17H19ClN2O3/c18-13-3-4-15(21)14(11-13)19-16(22)12-17(5-9-23-10-6-17)20-7-1-2-8-20/h1-4,7-8,11,21H,5-6,9-10,12H2,(H,19,22) |
InChI Key |
MNWYPUSMWGAVBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC(=O)NC2=C(C=CC(=C2)Cl)O)N3C=CC=C3 |
Origin of Product |
United States |
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